(3S,4R)-3-Fluoro-4-methoxypyrrolidine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-3-Fluoro-4-methoxypyrrolidine typically involves enantioselective methods to ensure the correct stereochemistry. One common approach is the chemoenzymatic synthesis, which combines chemical and enzymatic steps to achieve high enantiomeric purity . For example, starting from commercially available diallylamine, a series of reactions including ring-closing metathesis and SN2 displacement reactions can be employed. The use of immobilized lipase on diatomaceous earth has been shown to provide excellent enantiomeric excess .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3S,4R)-3-Fluoro-4-methoxypyrrolidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The fluorine atom can be reduced under specific conditions to yield non-fluorinated derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield aldehydes or acids, while substitution of the fluorine atom can produce a variety of derivatives with different functional groups.
Scientific Research Applications
(3S,4R)-3-Fluoro-4-methoxypyrrolidine has several scientific research applications:
Mechanism of Action
The mechanism of action of (3S,4R)-3-Fluoro-4-methoxypyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance binding affinity and selectivity by forming strong hydrogen bonds and altering the electronic environment of the molecule . The methoxy group can also contribute to the compound’s reactivity and interaction with biological targets .
Comparison with Similar Compounds
Similar Compounds
(3R,4R)-3-Fluoro-4-methoxypyrrolidine: A stereoisomer with different spatial arrangement of atoms, leading to different biological and chemical properties.
(3S,4R)-3-Methoxy-4-methylaminopyrrolidine: Another chiral pyrrolidine derivative with a methoxy group, but with a methylamino group instead of fluorine.
Uniqueness
(3S,4R)-3-Fluoro-4-methoxypyrrolidine is unique due to the presence of both fluorine and methoxy groups, which impart distinct chemical and biological properties. The specific stereochemistry also plays a crucial role in its reactivity and interactions with molecular targets, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C5H10FNO |
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Molecular Weight |
119.14 g/mol |
IUPAC Name |
(3S,4R)-3-fluoro-4-methoxypyrrolidine |
InChI |
InChI=1S/C5H10FNO/c1-8-5-3-7-2-4(5)6/h4-5,7H,2-3H2,1H3/t4-,5+/m0/s1 |
InChI Key |
DSXGOKWLUVYZCU-CRCLSJGQSA-N |
Isomeric SMILES |
CO[C@@H]1CNC[C@@H]1F |
Canonical SMILES |
COC1CNCC1F |
Origin of Product |
United States |
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